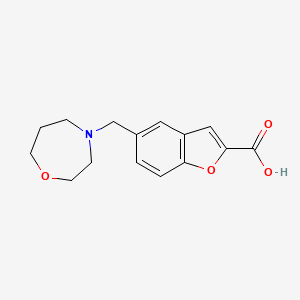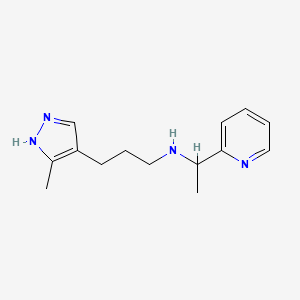
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea, also known as CDU, is a small molecule inhibitor that has gained attention for its potential therapeutic applications. CDU is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH) which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are lipid mediators that play a critical role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, CDU increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models.
Mécanisme D'action
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea acts as a potent inhibitor of sEH, which is involved in the metabolism of EETs. By inhibiting sEH, 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea increases the levels of EETs in the body, which has been shown to have beneficial effects in various disease models. EETs have been shown to have anti-inflammatory, vasodilatory, and analgesic effects, which may explain the beneficial effects of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea in various disease models.
Biochemical and physiological effects:
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been shown to have various biochemical and physiological effects. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea increases the levels of EETs in the body, which has been shown to have anti-inflammatory, vasodilatory, and analgesic effects. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has several advantages for use in lab experiments. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea is a small molecule inhibitor that is easy to synthesize and has high purity. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been extensively studied for its potential therapeutic applications, making it a useful tool for studying the role of sEH and EETs in various disease models.
One limitation of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea is that it is not selective for sEH and may inhibit other enzymes. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have off-target effects in some disease models, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. One area of research is the development of more selective sEH inhibitors that do not have off-target effects. Another area of research is the study of the potential therapeutic applications of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea in neurodegenerative diseases. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea may also have potential applications in cancer therapy, as EETs have been shown to have anti-tumor effects. Further research is needed to fully understand the potential therapeutic applications of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea and its mechanism of action.
Méthodes De Synthèse
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea can be synthesized using a multi-step synthetic route that involves the condensation of 3-cyanophenyl isocyanate with 1,3-dihydroxyacetone. The resulting intermediate is then treated with a reducing agent to yield 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea. The synthesis of 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has been extensively studied for its potential therapeutic applications in various disease models. Studies have shown that 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has beneficial effects in hypertension, inflammation, pain, and cardiovascular disease. 1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c12-5-8-2-1-3-9(4-8)13-11(17)14-10(6-15)7-16/h1-4,10,15-16H,6-7H2,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHRGQIBRNIPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC(CO)CO)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(1,3-dihydroxypropan-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![5-[(3-Methylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590084.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)

![5-[(4-Methoxypiperidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590098.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)

![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)
![N-([1,3]thiazolo[5,4-b]pyridin-2-ylmethyl)aniline](/img/structure/B7590116.png)
![5-[[2-Methoxyethyl(methyl)amino]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590137.png)
![2-[2-([1,3]Thiazolo[5,4-b]pyridin-2-yl)phenyl]ethanamine](/img/structure/B7590140.png)
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7590145.png)
![2-[(2-Fluorophenyl)sulfonylmethyl]-1-methylimidazole](/img/structure/B7590150.png)